molecular formula C20H21NO4 B8568876 [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid anthracen-9-ylmethyl ester CAS No. 744203-58-5

[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid anthracen-9-ylmethyl ester

Cat. No.: B8568876
CAS No.: 744203-58-5
M. Wt: 339.4 g/mol
InChI Key: CYKQAPMSSKXQPX-UHFFFAOYSA-N
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Description

[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid anthracen-9-ylmethyl ester is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

744203-58-5

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

anthracen-9-ylmethyl N-[2-(2-hydroxyethoxy)ethyl]carbamate

InChI

InChI=1S/C20H21NO4/c22-10-12-24-11-9-21-20(23)25-14-19-17-7-3-1-5-15(17)13-16-6-2-4-8-18(16)19/h1-8,13,22H,9-12,14H2,(H,21,23)

InChI Key

CYKQAPMSSKXQPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)NCCOCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring slurry of 9-anthracenemethanol (10 g, 48 mmol) and 4-nitrophenyl chloroformate (13.6 g, 67.5 mmol) in 200 ml CH2Cl2 was added triethylamine (6.7 ml, 0.19 mol). The resulting gold colored solution was allowed to stir 16 hrs at room temperature. At this point, 2-(2-aminoethoxy)ethanol (14.4 ml, 0.144 mol) was added and stirring continued for another 24 hours. The CH2Cl2 reaction mixture was then washed with a 2% sodium hydroxide (w/w) solution until no p-nitrophenol was observed in the organic layer. The dichloromethane was dried with sodium sulfate, filtered, and evaporated under reduced pressure.
Quantity
10 g
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reactant
Reaction Step One
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13.6 g
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reactant
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6.7 mL
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reactant
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200 mL
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solvent
Reaction Step One
Quantity
14.4 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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catalyst
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0 (± 1) mol
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solvent
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